Cas no 2138029-20-4 (6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

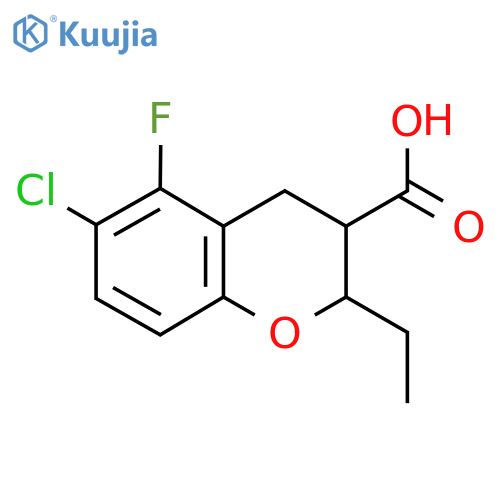

2138029-20-4 structure

商品名:6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- EN300-1129215

- 2138029-20-4

-

- インチ: 1S/C12H12ClFO3/c1-2-9-7(12(15)16)5-6-10(17-9)4-3-8(13)11(6)14/h3-4,7,9H,2,5H2,1H3,(H,15,16)

- InChIKey: MHUBSDUFVWTQQI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1F)CC(C(=O)O)C(CC)O2

計算された属性

- せいみつぶんしりょう: 258.0459001g/mol

- どういたいしつりょう: 258.0459001g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 46.5Ų

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1129215-1g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 1g |

$1742.0 | 2023-10-26 | |

| Enamine | EN300-1129215-2.5g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 2.5g |

$3417.0 | 2023-10-26 | |

| Enamine | EN300-1129215-0.25g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 0.25g |

$1604.0 | 2023-10-26 | |

| Enamine | EN300-1129215-10.0g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 10g |

$7497.0 | 2023-06-09 | ||

| Enamine | EN300-1129215-0.1g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 0.1g |

$1533.0 | 2023-10-26 | |

| Enamine | EN300-1129215-5g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 5g |

$5056.0 | 2023-10-26 | |

| Enamine | EN300-1129215-0.05g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 0.05g |

$1464.0 | 2023-10-26 | |

| Enamine | EN300-1129215-1.0g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 1g |

$1742.0 | 2023-06-09 | ||

| Enamine | EN300-1129215-5.0g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 5g |

$5056.0 | 2023-06-09 | ||

| Enamine | EN300-1129215-0.5g |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2138029-20-4 | 95% | 0.5g |

$1673.0 | 2023-10-26 |

6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2138029-20-4 (6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量